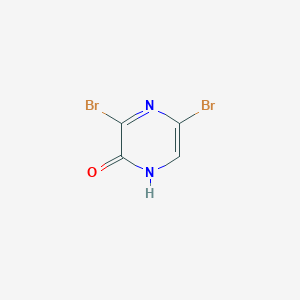

3,5-Dibromo-2-hydroxypyrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVGHXUOFWEOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587728 | |

| Record name | 3,5-Dibromopyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21943-15-7 | |

| Record name | 3,5-Dibromo-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21943-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromopyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-1,2-dihydropyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dibromo-2-hydroxypyrazine (CAS: 21943-15-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Dibromo-2-hydroxypyrazine, a key heterocyclic building block in synthetic and medicinal chemistry. This document consolidates essential physicochemical data, detailed experimental protocols, spectroscopic information, and known applications to support its use in research and development.

Physicochemical Properties

This compound, also known as 3,5-Dibromo-2(1H)-pyrazinone, is a halogenated heterocyclic organic compound.[1][2] It typically appears as a white to light yellow solid at room temperature.[1][2][3][4] The quantitative physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 21943-15-7 | [4][5][6][7] |

| Molecular Formula | C₄H₂Br₂N₂O | [4][5][7] |

| Molecular Weight | 253.88 g/mol | [4][5] |

| Appearance | White to Light Yellow Solid | [3][4] |

| Melting Point | 174-178 °C | [4] |

| Boiling Point | 430.5 °C at 760 mmHg (Predicted) | [3] |

| Density | 2.53 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 8.35 ± 0.60 (Predicted) | [8] |

| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | [4][8] |

Synthesis and Purification

The primary synthetic route to this compound involves the diazotization of 2-Amino-3,5-dibromopyrazine followed by hydrolysis.

Experimental Protocol: Synthesis

This protocol is based on a well-established procedure for the preparation of 3,5-dibromopyrazin-2-ol.[4][8]

Materials:

-

3,5-dibromopyrazin-2-amine (30 g, 0.12 mol)

-

Acetic acid (300 mL)

-

Sulfuric acid (50 mL)

-

Sodium nitrite (16.6 g, 0.24 mol)

-

Water (100 mL for NaNO₂, 3L for workup)

-

Ethyl acetate (3L)

-

Saturated sodium bicarbonate solution (3L)

-

Brine (1L)

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 3,5-dibromopyrazin-2-amine (30 g, 0.12 mol) in acetic acid (300 mL), add sulfuric acid (50 mL) dropwise at a temperature of 15-25 °C.[4][8]

-

Separately, prepare a solution of sodium nitrite (16.6 g, 0.24 mol) in water (100 mL).[4][8]

-

Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1.5 hours, maintaining the temperature at 10-15 °C.[4][8]

-

After the addition is complete, continue to stir the reaction mixture at 10-15 °C for an additional hour.[4][8]

Experimental Protocol: Purification (Workup)

-

Extract the aqueous mixture with ethyl acetate (3 x 1L).[4][8]

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (3 x 1L) and then with brine (1L).[4][8]

-

Concentrate the solution under reduced pressure to afford this compound as a yellow solid (yield: 24 g, 79.4%).[4]

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of this compound. The available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are presented below.

| Spectroscopic Data | Details | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.44 (s, 1H) | [4] |

| (400 MHz, DMSO-d₆): δ 13.16 (s, 1H), 7.94 (s, 1H) | [3] | |

| ¹³C NMR | (125 MHz, CD₃OD): δ 154.19, 136.73, 131.57, 114.62 | [3] |

| Mass Spectrometry | ESI-MS m/z: 250.9 [M - H]⁻ | [3] |

Reactivity and Applications

This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[2][4]

Key Applications:

-

Building Block in Chemical Synthesis: It is a key precursor for introducing the pyrazine scaffold into larger molecules.[4][8] Its bromine atoms are suitable for various cross-coupling reactions, allowing for the construction of diverse molecular architectures.

-

Synthesis of Bioactive Molecules: The compound is utilized in the development of potential drug candidates.[2] The pyrazine ring is a common feature in many biologically active compounds.

-

Heteroaromatic Nucleophilic Substitution: It can participate in SₙAr (Nucleophilic Aromatic Substitution) reactions, including those following an Sʀɴ1 (radical-nucleophilic substitution) mechanism.[4][8]

-

Derivatization: The hydroxyl group can be alkylated. For instance, reaction with diazomethane (CH₂N₂) in THF/Et₂O yields 3,5-dibromo-2-methoxypyrazine, another useful synthetic intermediate.[3]

Caption: Role as a versatile building block in chemical synthesis.

Safety Information

Appropriate safety precautions should be taken when handling this compound. It is intended for professional research and industrial use only.[5]

-

Hazard Codes: Xn (Harmful)[8]

-

Risk Statements:

-

Safety Statements:

Users should consult the full Safety Data Sheet (SDS) from their supplier for comprehensive safety and handling information.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0238391) [np-mrd.org]

- 2. rsc.org [rsc.org]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 21943-15-7 [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound|21943-15-7|Xinkai [xinkaibio.com]

- 7. pschemicals.com [pschemicals.com]

- 8. 21943-15-7 | CAS DataBase [m.chemicalbook.com]

physical and chemical properties of 3,5-Dibromo-2-hydroxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dibromo-2-hydroxypyrazine (CAS No: 21943-15-7). It is a halogenated heterocyclic organic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and explores its potential applications in chemical research.

Physical and Chemical Properties

This compound, also known as 3,5-dibromo-2(1H)-pyrazinone, is an off-white to light yellow crystalline solid at room temperature.[1] It is sparingly soluble in water and possesses moderate thermal stability and low volatility, which makes it suitable for a variety of synthetic chemical transformations.[1]

The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂Br₂N₂O | [2] |

| Molecular Weight | 253.88 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 174-178°C | [2] |

| Density (Predicted) | 2.53 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 8.35 ± 0.60 | [2] |

| CAS Number | 21943-15-7 | [2][3] |

| InChI | InChI=1S/C4H2Br2N2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9) | [4] |

| SMILES | C1(=O)NC=C(Br)N=C1Br | [2] |

| Storage | Keep in a dark place, sealed in dry, at room temperature. | [2] |

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.44 (s, 1H).[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 3,5-dibromopyrazin-2-amine followed by hydrolysis.

Materials:

-

3,5-dibromopyrazin-2-amine (30 g, 0.12 mol)

-

Acetic acid (300 mL)

-

Sulfuric acid (50 mL)

-

Sodium nitrite (16.6 g, 0.24 mol)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 3,5-dibromopyrazin-2-amine (30 g, 0.12 mol) in acetic acid (300 mL), add sulfuric acid (50 mL) dropwise at a temperature of 15-25 °C.[2]

-

Cool the resulting solution to 10-15°C.[2]

-

Prepare a solution of sodium nitrite (16.6 g, 0.24 mol) in water (100 mL).[2]

-

Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1.5 hours, maintaining the temperature between 10-15°C.[2]

-

After the addition is complete, continue to stir the reaction mixture at 10-15 °C for 1 hour.[2]

-

Pour the reaction mixture into water (3 L) and extract with ethyl acetate (3 x 1 L).[2]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (3 x 1 L) and brine (1 L).[2]

-

Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.[2]

-

The resulting product is this compound as a yellow solid (yield: 24 g, 79.4%).[2]

Chemical Reactivity and Applications

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its pyrazine core is a structural motif found in various biologically active compounds. Pyrazin-2(1H)-one derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[5]

The bromine atoms on the pyrazine ring are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.[2] This reactivity allows for the introduction of various functional groups, making it a valuable precursor in drug discovery and development. It has been noted for its use in SRN1 (radical-nucleophilic aromatic substitution) mechanisms in heteroaromatic nucleophilic substitution.[2]

While direct modulation of specific signaling pathways by this compound is not extensively documented, its role as a versatile building block allows for the synthesis of novel compounds that can be screened for a wide array of biological activities.[1]

Visualizations

The following diagrams illustrate the synthesis workflow and the role of this compound as a synthetic intermediate.

Caption: Synthesis workflow for this compound.

Caption: Role as a versatile synthetic intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 21943-15-7 [m.chemicalbook.com]

- 3. This compound, CasNo.21943-15-7 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]

- 4. 3,5-Dibromo-1,2-dihydropyrazin-2-one | C4H2Br2N2O | CID 16740863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijrpc.com [ijrpc.com]

An In-depth Technical Guide to 3,5-Dibromo-2-hydroxypyrazine: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2-hydroxypyrazine, a halogenated heterocyclic compound, serves as a versatile building block in synthetic and medicinal chemistry. Its unique structural features, including the presence of two bromine atoms and a hydroxyl group on a pyrazine core, allow for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential applications in drug discovery and other research areas. While extensive biological data on the title compound itself is limited in publicly available literature, this guide extrapolates its potential utility based on the broader context of pyrazine derivatives in medicinal chemistry.

Chemical Identity and Properties

This compound is a pyrazine derivative with the chemical formula C₄H₂Br₂N₂O. It exists in tautomeric equilibrium with its pyrazinone form, 3,5-dibromo-2(1H)-pyrazinone. For the purpose of this guide, it will be referred to by its hydroxyl-pyrazine nomenclature.

Synonyms:

-

3,5-DIBROMO-PYRAZIN-2-OL

-

3,5-bromopyrazin-2-ol

-

3,5-dibromo-2(1H)-Pyrazinone

-

3,5-dibromo-1H-pyrazin-2-one

-

2-Hydroxy-3,5-dibromopyrazine

-

2(1H)-Pyrazinone, 3,5-dibromo-

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 21943-15-7 | [1] |

| Molecular Formula | C₄H₂Br₂N₂O | [1] |

| Molecular Weight | 253.88 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 174-178 °C | [1] |

| Density (Predicted) | 2.53 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.35 ± 0.60 | [1] |

Table 2: Spectroscopic Data

| Type | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.44 (s, 1H) | [1] |

Synthesis Protocol

A common and effective method for the synthesis of this compound is the diazotization of 3,5-dibromopyrazin-2-amine followed by hydrolysis.[1]

Experimental Protocol:

Materials:

-

3,5-dibromopyrazin-2-amine

-

Acetic acid

-

Sulfuric acid

-

Sodium nitrite

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 3,5-dibromopyrazin-2-amine (30 g, 0.12 mol) in acetic acid (300 mL), add sulfuric acid (50 mL) dropwise at a temperature of 15-25 °C.

-

Cool the resulting solution to 10-15 °C.

-

Prepare a solution of sodium nitrite (16.6 g, 0.24 mol) in water (100 mL).

-

Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1.5 hours, maintaining the temperature between 10-15 °C.

-

After the addition is complete, continue to stir the reaction mixture at 10-15 °C for an additional hour.

-

Pour the reaction mixture into water (3 L).

-

Extract the aqueous mixture with ethyl acetate (3 x 1 L).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (3 x 1 L) and brine (1 L).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound as a yellow solid.

Expected Yield: Approximately 79.4% (24 g).[1]

Diagram 1: Synthesis Workflow of this compound

References

An In-depth Technical Guide to 3,5-Dibromo-2-hydroxypyrazine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2-hydroxypyrazine, a halogenated heterocyclic compound, serves as a versatile building block in synthetic organic chemistry. Its unique electronic and structural features make it a valuable precursor for the development of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols and proposed research workflows are presented to facilitate further investigation into this promising molecule.

Introduction and Historical Context

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The introduction of bromine atoms and a hydroxyl group to the pyrazine core in this compound modulates its chemical reactivity and potential for biological interactions.

While the broader class of 2-hydroxypyrazines was notably advanced by the work of Reuben G. Jones in 1949, who developed a condensation reaction between 1,2-dicarbonyls and α-aminoamides, the specific historical details of the first synthesis of this compound are not extensively documented in readily available literature.[1][2][3] However, its importance as a synthetic intermediate has led to the development of reliable and well-documented synthetic routes. This compound exists in tautomeric equilibrium between the hydroxy-pyrazine and the pyrazin-2(1H)-one forms, a common feature for 2-hydroxypyridines and related heterocycles.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 21943-15-7 | [5][6] |

| Molecular Formula | C₄H₂Br₂N₂O | [5][6] |

| Molecular Weight | 253.88 g/mol | [5][6] |

| Appearance | White to light yellow solid | [6] |

| Melting Point | 174-178 °C | [6] |

| Purity | ≥95% - ≥97% | [5][7] |

| SMILES | O=C1N=C(Br)C=C(Br)N1 | [6] |

| Predicted 13C NMR Shifts (H₂O) | 114.4, 121.1, 141.4, 152.6 ppm | [8][9][10][11][12] |

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of this compound involves the diazotization of its precursor, 2-Amino-3,5-dibromopyrazine.

Synthesis of the Precursor: 2-Amino-3,5-dibromopyrazine

2-Amino-3,5-dibromopyrazine is a key intermediate and can be synthesized from 2-aminopyrazine through bromination.[13][14]

-

Experimental Protocol: A detailed procedure for the synthesis of this precursor can be found in various chemical suppliers' documentation and scientific literature.[13][14] The general approach involves the reaction of 2-aminopyrazine with a brominating agent such as N-bromosuccinimide (NBS).

Synthesis of this compound

The conversion of 2-Amino-3,5-dibromopyrazine to the target compound is achieved through a diazotization reaction followed by hydrolysis.

-

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 2-Amino-3,5-dibromopyrazine (1.0 eq) in a mixture of a strong acid (e.g., sulfuric acid) and an organic acid (e.g., acetic acid).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at low temperature for a specified time (e.g., 1-2 hours) to ensure complete formation of the diazonium salt.

-

Slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C) to facilitate the hydrolysis of the diazonium salt to the desired hydroxypyrazine. The evolution of nitrogen gas will be observed.

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

A visual representation of this synthetic workflow is provided below.

Potential Applications in Drug Discovery

While specific biological activities of this compound are not extensively reported, the pyrazine scaffold is a well-established pharmacophore. Pyrazine derivatives have shown a wide range of biological activities, including use as anticancer and antimicrobial agents.[15] The precursor, 2-Amino-3,5-dibromopyrazine, has been investigated for its potential in synthesizing compounds with anticancer and antimicrobial properties.[14]

The bromine atoms on the pyrazine ring of this compound are excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents. This makes it a valuable scaffold for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

A proposed workflow for utilizing this compound in a drug discovery context is illustrated below.

Conclusion

This compound is a readily accessible and highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel bioactive molecules. While its own biological profile is yet to be fully elucidated, its utility in generating diverse chemical libraries for drug discovery is evident. The synthetic protocols and proposed research workflows presented in this guide aim to provide a solid foundation for researchers to explore the full potential of this versatile pyrazine derivative in the development of new therapeutics. Further investigation into its biological activities and the synthesis of its derivatives is highly encouraged.

References

- 1. On Reuben G. Jones synthesis of 2-hydroxypyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound CAS#: 21943-15-7 [m.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0238391) [np-mrd.org]

- 9. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. 2-アミノ-3,5-ジブロモピラジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. nbinno.com [nbinno.com]

- 15. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 3,5-Dibromo-2-hydroxypyrazine

This document provides a comprehensive overview of the safety and handling precautions for 3,5-Dibromo-2-hydroxypyrazine (CAS No: 21943-15-7), intended for researchers, scientists, and professionals in drug development and chemical synthesis. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed.[1] |

| H310 | Fatal in contact with skin. | |

| H317 | May cause an allergic skin reaction. | |

| H318 | Causes serious eye damage.[1][2] | |

| H319 | Causes serious eye irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust.[3] |

| P262 | Do not get in eyes, on skin, or on clothing. | |

| P264 | Wash skin thoroughly after handling.[3][4] | |

| P270 | Do not eat, drink or smoke when using this product.[3][4] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][4] | |

| P405 | Store locked up.[3][4] | |

| P501 | Dispose of contents/ container to an approved waste disposal plant.[3][4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C4H2Br2N2O[5][6] |

| Molecular Weight | 253.88 g/mol [5][6] |

| Appearance | White to light yellow or yellow solid.[6][7] |

| Melting Point | 174-178°C[6][7] |

| Density | 2.53±0.1 g/cm3 (Predicted)[6][7] |

| Storage Temperature | Room Temperature, in a dark, dry, sealed place.[6] |

Experimental Protocols and Handling

A systematic approach is critical when working with hazardous chemicals. The following workflow outlines the necessary steps for the safe handling of this compound in a laboratory setting.

Handling and Storage:

-

Handling : Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid generating dust.[3][4] Do not eat, drink, or smoke in the handling area.[3][8] Avoid contact with skin, eyes, and clothing.[9]

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Keep it locked up and away from incompatible materials such as strong oxidizing agents.[9]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are paramount to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a full-face shield compliant with OSHA 1910.133 or European Standard EN166.[9][10] | Protects against splashes and dust that can cause serious eye damage.[1][2] |

| Hand Protection | Impervious chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.[3][11] | Provides a barrier against skin contact, which can be fatal. |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. Impervious clothing may be required.[4][11] | Minimizes skin exposure to accidental spills. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate filter is necessary when dust is generated or when working outside a fume hood.[9] | Protects the respiratory tract from harmful dust.[3] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. First aiders should protect themselves from exposure.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist. |

| Skin Contact | Take off immediately all contaminated clothing. Promptly wash the contaminated skin with plenty of soap and water.[12] Call a physician or poison control center immediately as skin contact can be fatal. Wash contaminated clothing before reuse.[8] |

| Inhalation | Move the exposed person to fresh air at once.[12] If breathing is difficult or has stopped, provide artificial respiration.[8][12] Keep the person warm and at rest and get medical attention as soon as possible.[12] |

| Ingestion | DO NOT induce vomiting.[8] Rinse mouth with water.[8] Immediately make the victim drink water (two glasses at most). Call a poison center or doctor immediately. |

Accidental Release and Firefighting Measures

Accidental Release:

In case of a spill, evacuate non-essential personnel from the area.[8] Wear full PPE, including respiratory protection. Avoid generating dust.[3]

Contain the spill using an inert absorbent material and place it into a suitable, labeled container for disposal.[8] Do not let the product enter drains.[3] Clean the affected area thoroughly after material pickup is complete.[3]

Firefighting Measures:

This material is not considered a significant fire risk.[2] Use extinguishing media suitable for the surrounding fire.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with the substance or its combustion products.[3] Prevent fire-extinguishing water from contaminating surface water or groundwater systems.[3]

Stability, Reactivity, and Disposal

-

Stability : The compound is stable under normal conditions of storage and handling.[8]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, bases, and reducing agents.[8][9]

-

Disposal : Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations at an approved waste disposal plant.[8] Do not discharge into sewers or surface water.[8]

References

- 1. chemical-label.com [chemical-label.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 21943-15-7 [amp.chemicalbook.com]

- 7. This compound CAS#: 21943-15-7 [m.chemicalbook.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

solubility of 3,5-Dibromo-2-hydroxypyrazine in organic solvents

An In-depth Technical Guide on the Solubility of 3,5-Dibromo-2-hydroxypyrazine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and chemical synthesis. While specific quantitative solubility data in a range of organic solvents is not extensively available in public literature, this document consolidates the known physicochemical properties and discusses the expected solubility behavior based on the molecule's structure and general principles of solubility for pyrazine derivatives. Furthermore, a standardized experimental protocol for determining solubility is presented to aid researchers in generating reproducible data. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who work with this compound.

Introduction

This compound is a halogenated heterocyclic compound with the chemical formula C4H2Br2N2O[1][2]. It serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals[3][4]. The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. Understanding its solubility profile is essential for designing efficient reaction conditions, crystallization processes, and for its use in further chemical transformations.

Physicochemical Properties

The physicochemical properties of this compound influence its solubility. The presence of two bromine atoms and a hydroxyl group on the pyrazine ring imparts specific characteristics to the molecule.

| Property | Value | Reference |

| Molecular Formula | C4H2Br2N2O | [1][2] |

| Molecular Weight | 253.88 g/mol | [1] |

| CAS Number | 21943-15-7 | [1][2][3][5] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 174-178°C | [3] |

| Density (Predicted) | 2.53 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 8.35 ± 0.60 | [3] |

Solubility Profile in Organic Solvents

Pyrazine itself is moderately soluble in polar solvents like water due to the presence of nitrogen atoms that can participate in hydrogen bonding[6]. The solubility of pyrazine derivatives is influenced by the nature of their substituents. In the case of this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially increasing its solubility in polar protic solvents. Conversely, the two bromine atoms are lipophilic and may enhance solubility in nonpolar or weakly polar organic solvents.

During its synthesis, ethyl acetate is used as an extraction solvent, indicating good solubility in this solvent[3]. The synthesis also involves washing with saturated sodium bicarbonate solution and brine, suggesting limited solubility in aqueous solutions, which is typical for many organic compounds[3].

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol is necessary. The following describes a general method for determining the solubility of this compound in various organic solvents using the isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

-

This compound (purity > 97%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Thermostatic shaker bath

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C, 50°C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the following formula:

-

S ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of supernatant) × 100

-

S (mol/L) = (Concentration from analysis × Dilution factor) / Molecular Weight

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Conclusion and Future Directions

While the precise solubility of this compound in a variety of organic solvents is not well-documented in publicly accessible literature, its chemical structure suggests it will have varied solubility depending on the polarity of the solvent. The provided experimental protocol offers a standardized method for researchers to determine this crucial data. Future work should focus on systematically measuring the solubility of this compound in a range of pharmaceutically and industrially relevant solvents at different temperatures. This data would be invaluable for optimizing synthetic routes, purification processes, and formulation development involving this important chemical intermediate.

References

- 1. calpaclab.com [calpaclab.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound CAS#: 21943-15-7 [m.chemicalbook.com]

- 4. This compound | 21943-15-7 [amp.chemicalbook.com]

- 5. This compound, CasNo.21943-15-7 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Spectroscopic and Synthetic Profile of 3,5-Dibromo-2-hydroxypyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of 3,5-Dibromo-2-hydroxypyrazine (also known as 3,5-dibromopyrazin-2-ol), a halogenated heterocyclic compound with applications as a building block in medicinal and agricultural chemistry. This document compiles available experimental data and provides predicted spectroscopic information to serve as a comprehensive resource for researchers.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 21943-15-7 | [1][2] |

| Molecular Formula | C₄H₂Br₂N₂O | [1][2] |

| Molecular Weight | 253.88 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 174-178°C | [1] |

| Purity | ≥97% | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) | Multiplicity | Integration | Solvent | Frequency | Data Type | Reference |

| 7.44 ppm | Singlet (s) | 1H | CDCl₃ | 400 MHz | Experimental | [1] |

¹³C NMR Data (Predicted)

Due to the absence of experimental data, the following ¹³C NMR chemical shifts have been predicted using online computational tools.

| Chemical Shift (δ) | Predicted Assignment | Data Type |

| ~150-155 ppm | C=O | Predicted |

| ~140-145 ppm | C-Br | Predicted |

| ~125-130 ppm | C-Br | Predicted |

| ~115-120 ppm | C-H | Predicted |

Infrared (IR) Spectroscopy (Predicted)

Experimental IR data for this compound is not currently available. The predicted vibrational frequencies below are based on computational modeling of the molecule's vibrational modes.

| Wavenumber (cm⁻¹) | Predicted Assignment | Intensity | Data Type |

| ~3400-3500 | O-H stretch | Medium | Predicted |

| ~3050-3150 | C-H stretch (aromatic) | Weak | Predicted |

| ~1680-1720 | C=O stretch (amide) | Strong | Predicted |

| ~1550-1600 | C=N stretch | Medium | Predicted |

| ~1000-1100 | C-Br stretch | Strong | Predicted |

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of two bromine atoms.

| m/z | Predicted Ion | Relative Abundance | Data Type |

| 252/254/256 | [M]⁺ | High (Isotopic pattern for Br₂) | Predicted |

| 173/175 | [M-Br]⁺ | Medium | Predicted |

| 145/147 | [M-Br-CO]⁺ | Medium | Predicted |

| 66 | [C₂H₂N₂]⁺ | Low | Predicted |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for related compounds.

Synthesis of this compound

A detailed synthesis protocol has been reported and involves the diazotization of 2-amino-3,5-dibromopyrazine followed by hydrolysis.[1]

Materials:

-

2-Amino-3,5-dibromopyrazine

-

Acetic acid

-

Sulfuric acid

-

Sodium nitrite

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 2-amino-3,5-dibromopyrazine in acetic acid, add sulfuric acid dropwise at 15-25 °C.

-

Cool the mixture to 10-15 °C and add a solution of sodium nitrite in water dropwise over 1.5 hours.

-

Stir the reaction mixture at 10-15 °C for an additional hour.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound as a yellow solid.[1]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a broadband proton-decoupled pulse sequence.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, attenuated total reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

Synthesis Workflow

The synthesis of this compound from its amino precursor can be visualized as a two-step chemical transformation.

References

Potential Research Applications of 3,5-Dibromopyrazinol: A Technical Guide

Introduction to the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents and functional materials.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, analgesic, anticancer, and antiviral properties.[1][2] The compound 3,5-dibromo-1H-pyrazole serves as a versatile building block, primarily due to the presence of two bromine atoms at the 3 and 5 positions. These bromine atoms are excellent leaving groups, making the molecule highly suitable for a variety of chemical transformations.[3]

Synthetic Versatility and Core Reactions

The bromine atoms on the pyrazole ring are key to its utility as a synthetic intermediate. They readily participate in nucleophilic substitution and various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[3] This allows for the precise installation of a wide range of functional groups, including aryl, heteroaryl, alkenyl, and alkynyl moieties, enabling the generation of diverse libraries of pyrazole derivatives for screening and optimization.[3]

General Synthetic Routes

Several synthetic methods for 3,5-dibromopyrazole have been reported. A common approach involves the bromination of 1H-pyrazole, followed by a regioselective metal-halogen exchange at the C-4 position.[4] Another route starts from 3,4,5-tribromopyrazole, with subsequent selective dehalogenation.[4][5]

Potential Therapeutic Applications

Based on the extensive research into pyrazole derivatives, 3,5-dibromopyrazinol could be a valuable starting point for the development of novel therapeutics in several key areas.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyrazole scaffold is a common feature in many kinase inhibitors.

Derivatives of 3,5-disubstituted pyrazoles have been synthesized and evaluated as potent kinase inhibitors. For instance, certain derivatives have shown significant activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[6] The ability to readily functionalize the 3 and 5 positions of a dibrominated pyrazole core would allow for the systematic exploration of the chemical space around the pyrazole scaffold to optimize binding to the ATP-binding pocket of various kinases.

A hypothetical signaling pathway involving a pyrazole-based kinase inhibitor is depicted below.

Figure 1: Hypothetical Kinase Inhibition by a Pyrazinol Derivative.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their anticancer properties.[2][7] These compounds can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their activity against triple-negative breast cancer cells.[7] The most active compound induced apoptosis and cell cycle arrest, suggesting a potential therapeutic strategy.[7] The synthetic accessibility of diverse derivatives from a 3,5-dibromopyrazinol precursor would be highly advantageous in structure-activity relationship (SAR) studies to develop potent and selective anticancer agents.

Neurodegenerative Diseases

Some studies have pointed to the potential relevance of pyrazole-containing compounds in the context of neurodegenerative diseases like Alzheimer's.[8][9] The pyrazole scaffold is being explored for its ability to inhibit enzymes such as monoamine oxidase B (MAO-B), which is involved in the degradation of neurotransmitters.[2] Furthermore, pyrazole-based Schiff bases have been investigated for their potential as multi-target agents against Alzheimer's disease, exhibiting anti-inflammatory and antioxidant properties.[9]

Agrochemical Applications

Beyond pharmaceuticals, pyrazole derivatives have found applications in agriculture. Notably, 3,5-dimethylpyrazole (DMP) and its derivatives are used as nitrification inhibitors.[10][11] These compounds slow down the bacterial conversion of ammonium to nitrate in the soil, which helps to reduce nitrogen loss and improve fertilizer efficiency.[10] The development of novel pyrazinol-based nitrification inhibitors derived from 3,5-dibromopyrazinol could offer improved efficacy or different soil persistence profiles.

Experimental Protocols

Detailed experimental protocols for the synthesis and derivatization of 3,5-dibromopyrazole can be found in the scientific literature. Below are generalized examples of procedures that could be adapted for 3,5-dibromopyrazinol.

Synthesis of 3,5-Dibromo-1H-pyrazole from 3,4,5-Tribromopyrazole

A common method for the synthesis of 3,5-dibromo-1H-pyrazole involves the selective debromination of 3,4,5-tribromopyrazole.[5]

Experimental Workflow:

References

- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3,5-Dibromo-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,5-Dibromo-1H-pyrazole | 67460-86-0 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Determination of 3,5 - dimethylpyrazolium glyceroborate nitrification inhibitor in nitrogen fertilizer samples: HPLC-DAD method development and validation for 3,5 - dimethylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 3,5-Dibromo-2-hydroxypyrazine in Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-hydroxypyrazine is a versatile heterocyclic compound that has emerged as a valuable synthetic building block, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring two reactive bromine atoms and a hydroxyl group on a pyrazine core, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

This compound, also known as 3,5-dibromopyrazin-2-ol, is a stable, solid compound. Its key properties are summarized in the table below. The presence of two bromine atoms makes it an excellent substrate for various cross-coupling reactions, while the hydroxyl group can be readily alkylated to modulate its solubility and reactivity.

| Property | Value | Reference |

| CAS Number | 21943-15-7 | [1] |

| Molecular Formula | C₄H₂Br₂N₂O | [1] |

| Molecular Weight | 253.88 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 174-178 °C | [1] |

| pKa | 8.35 ± 0.60 (Predicted) | [1] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the diazotization of 2-amino-3,5-dibromopyrazine followed by hydrolysis. This method provides good yields and is scalable.

Experimental Protocol: Synthesis from 2-Amino-3,5-dibromopyrazine[1]

Materials:

-

2-Amino-3,5-dibromopyrazine (30 g, 0.12 mol)

-

Acetic acid (300 mL)

-

Sulfuric acid (50 mL)

-

Sodium nitrite (16.6 g, 0.24 mol)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 2-amino-3,5-dibromopyrazine in acetic acid, add sulfuric acid dropwise at 15-25 °C.

-

Cool the resulting solution to 10-15 °C.

-

Slowly add a solution of sodium nitrite in water dropwise over a period of 1.5 hours, maintaining the temperature between 10-15 °C.

-

After the addition is complete, continue stirring the reaction mixture at 10-15 °C for 1 hour.

-

Pour the reaction mixture into 3 L of water and extract with ethyl acetate (3 x 1 L).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (3 x 1 L) and brine (1 L).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Yield: 24 g (79.4%) of this compound as a yellow solid.[1]

Characterization (¹H NMR): (400 MHz, CDCl₃): δ 7.44 (s, 1H).[1]

Figure 1: Synthetic pathway for this compound.

Key Synthetic Transformations

The two bromine atoms at positions 3 and 5 of the pyrazine ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The hydroxyl group is often protected, for instance as a methoxy group, to prevent side reactions and improve solubility in organic solvents.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for the functionalization of 3,5-dibromo-2-alkoxypyrazines. Regioselectivity is a key consideration in these reactions, with substitution often occurring preferentially at one of the bromine-bearing carbons. For instance, in 2,5-dibromo-3-methoxypyrazine, Suzuki-Miyaura coupling has been shown to occur selectively at the C2 position.

Figure 2: Key cross-coupling reactions of 3,5-dibromo-2-alkoxypyrazine.

Representative Experimental Protocols

While specific protocols for this compound are not abundantly available in the literature, the following generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous dihalopyrazine systems can be adapted. It is crucial to perform small-scale test reactions to optimize conditions for specific substrates.

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine the 3,5-dibromo-2-alkoxypyrazine (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq. for mono-coupling, 2.2-3.0 eq. for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Add a suitable degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination:

-

To a reaction vessel under an inert atmosphere, add the 3,5-dibromo-2-alkoxypyrazine (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq.).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, quench the reaction, and perform an aqueous workup.

-

Extract the product with an organic solvent and purify by column chromatography.

Quantitative Data for Cross-Coupling Reactions

The following table summarizes representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on various dihalopyridine and dihalopyrimidine substrates, which can serve as a reference for reactions with this compound derivatives.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 71 | [2] |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | up to 95 | |

| Buchwald-Hartwig | Aryl Bromide | Benzylamine | Pd₂(dba)₃/Xantphos | DBU | DMF | 70 | [3] |

| Buchwald-Hartwig | Aryl Bromide | Aniline | [Pd(cinnamyl)Cl]₂/Xantphos | DBU | Toluene | 85 | [3] |

Application in Drug Discovery: Kinase Inhibitors

The pyrazine ring is a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[4] this compound serves as a versatile starting material for the synthesis of a variety of pyrazine-based kinase inhibitors. By sequentially functionalizing the C3 and C5 positions, libraries of compounds can be generated and screened for inhibitory activity against various kinases.

Signaling Pathways Targeted by Pyrazine-Based Inhibitors

Pyrazine-containing molecules have been developed as inhibitors for a range of kinases involved in critical cellular signaling pathways implicated in cancer and inflammatory diseases. These include:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.

-

Janus Kinase (JAK)-STAT Pathway: This pathway is crucial for cytokine signaling and is a key target in autoimmune diseases and some cancers.

-

Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, its inhibition is effective in treating certain B-cell malignancies.

-

Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various cancers.

Figure 3: Simplified representation of kinase signaling pathways targeted by pyrazine-based inhibitors.

Biological Activity of Pyrazine-Based Kinase Inhibitors

The following table presents a selection of pyrazine-based kinase inhibitors and their reported biological activities, illustrating the potential of derivatives synthesized from this compound.

| Compound Scaffold | Target Kinase(s) | IC₅₀ | Cell Line/Assay | Reference |

| Imidazo[1,2-a]pyrazine | Aurora A/B | 250 nM (cell potency) | HCT116 | [5] |

| Pyrazine derivative | TrkA | 3.5 µM | Biochemical Assay | [6] |

| Triazolo[4,3-a]pyrazine | c-Met | 26.00 nM | Biochemical Assay | [1] |

| Triazolo[4,3-a]pyrazine | VEGFR-2 | 2.6 µM | Biochemical Assay | [1] |

| 7-ethynyl-5H-pyrrolo[2,3-b]pyrazine | FGFR1 | <10 nM | Biochemical Assay | [7] |

| 7-ethynyl-5H-pyrrolo[2,3-b]pyrazine | FGFR4 | <10 nM | Biochemical Assay | [7] |

Experimental Workflow for Kinase Inhibitor Development

The development of novel kinase inhibitors from this compound typically follows a structured workflow, from initial synthesis to biological evaluation.

Figure 4: General experimental workflow for the development of kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. Its straightforward synthesis and the reactivity of its bromine atoms in palladium-catalyzed cross-coupling reactions provide a powerful platform for the construction of diverse and complex molecular architectures. The demonstrated importance of the pyrazine scaffold in kinase inhibitors highlights the significant potential of this compound in drug discovery and development. This guide provides a foundational understanding for researchers to explore and exploit the synthetic utility of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 3,5-Dibromo-2-hydroxypyrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki coupling reaction of 3,5-Dibromo-2-hydroxypyrazine. This reaction is a powerful tool for the synthesis of 3,5-disubstituted-2-hydroxypyrazine derivatives, which are valuable scaffolds in drug discovery, particularly for the development of kinase inhibitors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with a halide or triflate in the presence of a palladium catalyst and a base.[1][3] For heteroaromatic substrates like this compound, this reaction allows for the selective introduction of aryl or heteroaryl substituents, leading to a diverse range of compounds with potential biological activity.[4] The resulting 3,5-disubstituted-2-hydroxypyrazine core is a key pharmacophore in a variety of biologically active molecules, including inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6]

Regioselectivity

The Suzuki coupling of dihalogenated heterocycles like this compound can, in principle, occur at either the C3 or C5 position. The regioselectivity of the reaction is influenced by several factors, including the electronic properties of the pyrazine ring, the nature of the catalyst and ligands, and the reaction conditions.[4] For 3,5-dihalopyridazines, a related class of compounds, C3 selectivity is often observed with common palladium catalysts like Pd(PPh₃)₄, while C5 selectivity can be achieved with specific ligands such as Q-Phos.[4] In the case of 3,5-dibromo-2-pyrone, a structurally similar compound, the reaction can be directed to either the C3 or C5 position with high regioselectivity depending on the reaction conditions.[7] For this compound, the electronic environment of the two bromine atoms is different, which can lead to inherent regioselectivity. Careful optimization of the reaction conditions is crucial to achieve the desired isomer.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][8] Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[8] A number of pyrazine derivatives have been identified as potent inhibitors of this pathway.[5] The 3,5-disubstituted-2-hydroxypyrazine scaffold, accessible through the Suzuki coupling reaction, provides a versatile platform for the design and synthesis of novel PI3K/Akt/mTOR inhibitors. By varying the aryl or heteroaryl groups introduced at the C3 and C5 positions, the potency, selectivity, and pharmacokinetic properties of the compounds can be fine-tuned.

Signaling Pathway Diagram

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-2-hydroxypyrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3,5-dibromo-2-hydroxypyrazine, a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The pyrazine core is a key pharmacophore in numerous bioactive molecules, and the ability to selectively functionalize the 3 and 5 positions opens up a vast chemical space for the development of new therapeutics.

Introduction to Cross-Coupling on this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. On the this compound scaffold, these reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups. The presence of two bromine atoms allows for sequential or double cross-coupling, enabling the synthesis of both symmetrically and unsymmetrically substituted pyrazines.

The 2-hydroxy group can exist in tautomeric equilibrium with its corresponding pyrazinone form. This can influence the electronic properties of the ring and the reactivity of the C-Br bonds. Furthermore, the hydroxyl group can potentially coordinate to the palladium catalyst, influencing the regioselectivity of the reaction. For certain applications, protection of the hydroxyl group, for instance as a methoxy ether, may be advantageous.

Regioselectivity is a key consideration in the cross-coupling of this compound. Based on studies of analogous dihalogenated heterocycles, the C3 position is generally more electron-deficient and thus more susceptible to oxidative addition of the palladium(0) catalyst, leading to preferential coupling at this site under standard conditions. However, the choice of catalyst, ligands, and reaction conditions can be tuned to influence the regioselectivity.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on dihalopyrazine and related scaffolds. It is important to note that specific optimization for this compound may be required.

Table 1: Suzuki-Miyaura Coupling Conditions

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | General Conditions[2] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | General Conditions[2] |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | General Conditions[2] |

Table 2: Sonogashira Coupling Conditions

| Entry | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7) | THF | RT | 3 | 89 | General Protocol[3] |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 5 | 85 | General Protocol |

| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | Piperidine (3) | Acetonitrile | 60 | 6 | 91 | General Protocol |

Table 3: Buchwald-Hartwig Amination Conditions

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 95 | General Conditions[4] |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 88 | General Conditions[4] |

| 3 | Benzylamine | BrettPhos Pd G4 (5) | BrettPhos (5) | K₃PO₄ (1.4) | t-BuOH | 100 | 72 | 90 | General Conditions[4] |

Experimental Protocols

The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions on this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and an organoboron reagent.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines the coupling of a terminal alkyne with this compound.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.1 mmol, 1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%)

-

Copper(I) iodide (CuI) (0.025 mmol, 2.5 mol%)

-

Amine base (e.g., diisopropylamine, 7.0 mmol, 7.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF, 5 mL)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound.

-

Add the palladium catalyst and copper(I) iodide.

-

Add the degassed solvent via syringe.

-

Add the amine base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction's progress by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol details the formation of a C-N bond between this compound and an amine.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

-

Ligand (e.g., BINAP, 0.04 mmol, 4 mol%)

-

Strong base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

-

Glovebox or Schlenk line technique

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst and the ligand to a Schlenk flask.

-

Add the degassed solvent and stir for 10 minutes to allow for catalyst activation.

-

Add this compound, the amine, and the base.

-

Seal the flask and heat the reaction mixture in a preheated oil bath at 100 °C.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.

Visualizations

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the C-N Coupling of 3,5-Dibromo-2-hydroxypyrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and applications of the C-N coupling of 3,5-dibromo-2-hydroxypyrazine, a key transformation for the synthesis of novel compounds in drug discovery.

Application Notes

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, frequently found in biologically active compounds, including numerous FDA-approved drugs.[1][2][3] The introduction of amino substituents onto the pyrazine core via C-N cross-coupling reactions is a powerful strategy for generating libraries of diverse molecules for biological screening. This compound is a versatile building block for this purpose, offering two reactive sites for functionalization. The selective C-N coupling at one of the C-Br bonds allows for the synthesis of a wide range of mono-aminated products, which can be further diversified.

Relevance in Drug Discovery

Substituted aminopyrazines are particularly prominent as kinase inhibitors.[4][5][6] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4][5] Aminopyrazine moieties can act as bioisosteres of other aromatic systems and often form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[1]

The C-N coupling of this compound provides access to a variety of substituted aminopyrazines that can be screened for their inhibitory activity against a range of kinases, such as Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met, which are important targets in oncology.[7]

Signaling Pathway Context

The products derived from the C-N coupling of this compound are of significant interest as potential modulators of cellular signaling pathways. A primary area of application is in the development of kinase inhibitors that target receptor tyrosine kinase (RTK) signaling cascades. These pathways are fundamental to cellular processes like growth, proliferation, and survival, and their aberrant activation is a hallmark of many cancers.

Reaction Mechanism: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

The most common and versatile method for the C-N coupling of aryl halides is the Buchwald-Hartwig amination.[8] This palladium-catalyzed reaction offers high functional group tolerance and broad substrate scope. The catalytic cycle is generally understood to proceed through the following key steps:

-

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

Based on studies of similar substrates like 3,5-dibromo-2-aminopyridine, the C-N coupling is expected to occur regioselectively at the C5 position, which is more sterically accessible and electronically favorable for oxidative addition.

Experimental Protocols